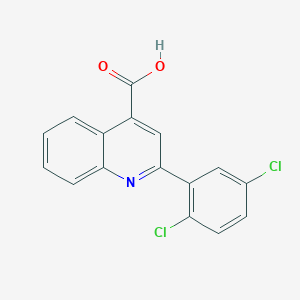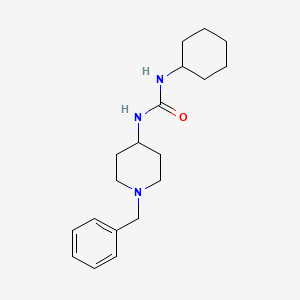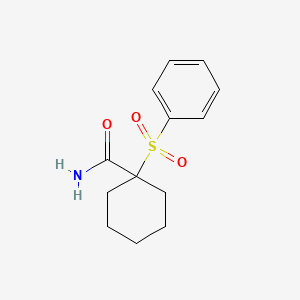
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid (DCQA) is a synthetic compound that belongs to the family of quinolines. It has been extensively studied for its potential applications in various fields of scientific research. DCQA is a versatile molecule that exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.
科学研究应用
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results as an antibacterial agent against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has also exhibited antifungal activity against Candida albicans and Aspergillus fumigatus. Moreover, it has demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has also shown anticancer effects against various cancer cell lines, including breast, lung, and colon cancer.
作用机制
The mechanism of action of 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. It has been shown to interfere with the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting DNA synthesis. 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Moreover, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a broad range of biological activities, making it a versatile molecule for various scientific research applications. However, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Moreover, its solubility in water is limited, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid. One potential application is its use as a therapeutic agent for bacterial and fungal infections. Another potential application is its use as an anticancer agent for the treatment of various types of cancer. Moreover, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid can be used as a tool for studying the mechanism of action of DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. Furthermore, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid can be modified to improve its solubility and bioavailability, which can enhance its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid is a promising compound for scientific research with a wide range of biological activities. It has shown potential as an antibacterial, antifungal, antiviral, and anticancer agent. 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has several advantages for lab experiments, including its stability and versatility. However, its toxicity and limited solubility in water are some of the limitations that need to be addressed. There are several future directions for the research on 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid, including its use as a therapeutic agent for infections and cancer, and as a tool for studying DNA replication.
合成方法
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid can be synthesized through a multi-step process involving the condensation of 2,5-dichloroaniline with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and subsequent hydrolysis. The final product is obtained by the reaction of the resulting 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid methyl ester with sodium hydroxide.
属性
IUPAC Name |
2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-9-5-6-13(18)12(7-9)15-8-11(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXIBWLILKJRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=CC(=C3)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5684894.png)

![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)



![{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5684929.png)
![4-[(2,6-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5684943.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide hydrochloride](/img/structure/B5684950.png)
![5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5684953.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5684965.png)

